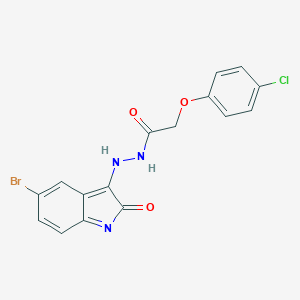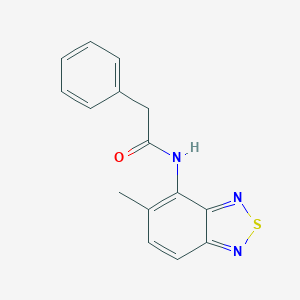
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, also known as BCIH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BCIH has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways. One of the primary mechanisms of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can induce apoptosis in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide induces apoptosis by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of COX-2, reducing the production of inflammatory prostaglandins. In the brain, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its broad range of potential therapeutic applications, from cancer treatment to neuroprotection and anti-inflammatory therapy. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have low toxicity in animal studies, making it a promising candidate for further clinical trials. However, one limitation of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways, which can make it difficult to isolate its specific effects in lab experiments.
Orientations Futures
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide. One area of interest is the development of more effective methods for administering N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in vivo, such as the use of nanocarriers or prodrugs. Another area of interest is the identification of specific molecular targets for N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, which could help to elucidate its mechanism of action and improve its therapeutic efficacy. Additionally, further research is needed to investigate the potential of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide for the treatment of inflammatory diseases and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxindole with 4-chlorophenoxyacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in high yield and purity.
Applications De Recherche Scientifique
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer research, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been studied for its neuroprotective properties, with research indicating that it can protect against oxidative stress and inflammation in the brain. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C16H11BrClN3O3 |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H,19,21,23) |
Clé InChI |
NMHIJCXPAHWEOO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
